Increased Lipophilicity Relative to Non-Fluorinated Piperidinol Scaffolds
The addition of the trifluoromethyl group confers a significant, quantifiable increase in lipophilicity compared to the unsubstituted piperidin-4-ol scaffold. This is a class-wide property of trifluoromethylated compounds, leading to improved membrane permeability [1]. While direct experimental logP for this specific compound is not widely reported, its computed XLogP3-AA value is 0.6 [2], which is significantly higher than the computed XLogP3-AA of -0.4 for the non-fluorinated comparator piperidin-4-ol [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | piperidin-4-ol: -0.4 |
| Quantified Difference | Δ +1.0 logP units |
| Conditions | PubChem computed XLogP3-AA values |
Why This Matters
This Δ+1.0 logP difference is substantial in medicinal chemistry, often translating to a ~10-fold increase in partitioning into lipid bilayers, which can critically impact cellular permeability and oral bioavailability.
- [1] Kuujia. (2S,4R)-2-(Trifluoromethyl)piperidin-4-ol. Compound profile. Accessed 2026-04-16. View Source
- [2] PubChem. (2026). 4-(Trifluoromethyl)-4-piperidinol. PubChem Compound Summary, CID 17951321. View Source
- [3] PubChem. (2026). 4-Piperidinol. PubChem Compound Summary, CID 12750. View Source
